molecular formula C13H15NO4 B11863586 Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- CAS No. 46917-20-8

Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-

Cat. No.: B11863586
CAS No.: 46917-20-8
M. Wt: 249.26 g/mol
InChI Key: UBGQOSNFVJFTLZ-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-, disodium salt (CAS 70660-50-3), is a polymer formed by copolymerizing the disodium salt of this glycine derivative with 1,4-divinylbenzene. Its molecular formula is (C₁₃H₁₅NO₄·C₁₀H₁₀·2Na)ₓ, and it features a glycine backbone modified with a carboxymethyl group and a 4-ethenylphenyl (vinylbenzyl) substituent . The carboxymethyl group enhances water solubility (due to its ionic disodium salt form), while the vinylbenzyl group facilitates polymerization. This compound is structurally related to iminodiacetic acid (IDA) derivatives, which are widely used in ion-exchange resins and chelation chemistry .

Properties

CAS No.

46917-20-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-[carboxymethyl-[(4-ethenylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C13H15NO4/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18/h2-6H,1,7-9H2,(H,15,16)(H,17,18)

InChI Key

UBGQOSNFVJFTLZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents : Iminodiacetic acid, 4-vinylbenzyl chloride, sodium hydroxide, methanol/water solvent.

  • Procedure :

    • Iminodiacetic acid is dissolved in a methanol/water mixture.

    • 4-Vinylbenzyl chloride is added dropwise at 60–70°C.

    • The pH is maintained at 6–7 using NaOH.

    • The mixture is refluxed for 4–6 hours, followed by acidification to precipitate the product.

Key Data:

ParameterValue
Yield75–82%
Purity>95% (HPLC)
Reaction Time4–6 hours

Advantages : High scalability and cost-effectiveness.
Limitations : Requires precise pH control to avoid side products like aminotriacetanitrile.

Nucleophilic Substitution with Glycine Derivatives

This approach utilizes glycine or its esters reacting with 4-vinylbenzyl halides in the presence of a base.

Reaction Conditions:

  • Reagents : Glycine methyl ester, 4-vinylbenzyl bromide, KHCO₃, DMF.

  • Procedure :

    • Glycine methyl ester and KHCO₃ are suspended in DMF.

    • 4-Vinylbenzyl bromide is added at 0°C.

    • The reaction proceeds at 25°C for 16 hours.

    • The product is hydrolyzed with NaOH to yield the carboxylic acid.

Key Data:

ParameterValue
Yield65–70%
SolventDMF/THF
PurificationReverse-phase chromatography

Advantages : Compatibility with peptide synthesis workflows.
Limitations : Moderate yields due to competing elimination reactions.

Copolymerization with Vinyl Monomers

The compound is synthesized as part of a polymeric matrix, often for chelation or drug delivery applications.

Reaction Conditions:

  • Reagents : N-(4-vinylbenzyl)iminodiacetic acid, divinylbenzene, potassium persulfate (KPS).

  • Procedure :

    • A dispersion polymerization is initiated with KPS at 60°C.

    • The monomer is copolymerized with divinylbenzene in aqueous solution.

    • The polymer is purified via dialysis.

Key Data:

ParameterValue
Polymer Yield85–90%
Crosslinker2–5% divinylbenzene
Particle Size200–500 nm

Advantages : Produces functionalized polymers for targeted applications.
Limitations : Reduced monomer availability in the final polymer structure.

Photocatalytic Radical Addition

A recent advancement employs visible-light photocatalysis to generate carbon-centered radicals for C–C bond formation.

Reaction Conditions:

  • Reagents : N-Aryl glycine derivatives, disulfides, Ru(bpy)₃Cl₂, visible light.

  • Procedure :

    • Glycine derivatives and disulfides are irradiated under blue light.

    • Radical intermediates combine with styrenes to form the product.

Key Data:

ParameterValue
Yield60–75%
Catalyst Loading2 mol% Ru(bpy)₃Cl₂
Reaction Time12–24 hours

Advantages : Tolerance to air and water; modular synthesis.
Limitations : High catalyst cost and extended reaction times.

Solid-Phase Peptide Synthesis (SPPS)

The compound is incorporated into peptides using automated SPPS protocols.

Reaction Conditions:

  • Reagents : Fmoc-protected glycine, 4-vinylbenzyl bromide, resin-bound peptides.

  • Procedure :

    • The Fmoc group is deprotected with piperidine.

    • 4-Vinylbenzyl bromide is coupled using HBTU/DIPEA.

    • The peptide is cleaved from the resin with TFA.

Key Data:

ParameterValue
Coupling Efficiency>98%
ResinWang resin
Final Purity90–95%

Advantages : Enables site-specific modifications in peptides.
Limitations : Requires specialized equipment and expertise.

Comparative Analysis of Methods

MethodYieldScalabilityCostApplication Scope
Direct AminationHighIndustrialLowBulk synthesis
Nucleophilic SubstitutionModerateLab-scaleMediumPeptide derivatives
CopolymerizationHighIndustrialLowFunctional polymers
PhotocatalyticModerateLab-scaleHighSpecialty chemicals
SPPSHighLab-scaleHighBiomedical research

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-vinylbenzyl) iMino)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((4-vinylbenzyl) iMino)diacetic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a chelating agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((4-vinylbenzyl) iMino)diacetic acid involves its ability to form stable complexes with metal ions. The imino diacetic acid moiety acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This property is exploited in various applications, including catalysis and metal ion sequestration .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Substituents Functional Groups Polymerization Capacity CAS Number
Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- Carboxymethyl, 4-ethenylbenzyl Carboxylate, vinyl Yes (via divinylbenzene) 70660-50-3
Glycine, N-(4-cyanophenyl)-, ethyl ester 4-Cyanophenyl, ethyl ester Nitrile, ester No -
N-(4-Acetamidophenyl)-... glycinamide 4-Acetamidophenyl, sulfonyl, fluorobenzyl Amide, sulfonamide No -
N-[(4-methylphenyl)acetyl]glycine 4-Methylphenylacetyl Acetyl, carboxyl No 91419-97-5

Key Observations :

  • The target compound is unique due to its vinylbenzyl group , enabling copolymerization with divinylbenzene for industrial applications (e.g., chelation resins) .
  • Unlike esters (e.g., ethyl ester in ) or amides (e.g., sulfonamide in ), the target’s carboxymethyl group enhances hydrophilicity and metal-binding capacity .
Physical and Chemical Properties
Property Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- Glycine, N-(4-cyanophenyl)-, ethyl ester N-(4-Cyanophenyl)-glycine
Solubility Water-soluble (disodium salt) Insoluble in water; soluble in alcohol/ether Not specified
Melting Point Not reported 70–72°C Not reported
Stability Stable in polymerized form Light-sensitive Reacts with strong oxidizers
Toxicity Low (polymer matrix reduces bioavailability) Skin/eye irritant (Category 2) Acute toxicity (Category 4)

Key Observations :

  • The disodium salt form of the target compound improves water solubility, contrasting with hydrophobic derivatives like ethyl esters .
  • Polymerization enhances stability, reducing reactivity compared to monomeric glycine derivatives .

Biological Activity

Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- (commonly referred to as GCE) is a compound that exhibits various biological activities primarily due to its structural similarities to glycine, an important amino acid involved in numerous physiological processes. This article explores the biological activity of GCE, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Structural Characteristics

GCE is characterized by the following structural formula:

C12H15N1O2\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{2}

This compound features a carboxymethyl group and an ethenylphenyl moiety, which contribute to its unique biological properties. The presence of these functional groups allows GCE to interact with various biological targets.

Enzymatic Activity and Mechanism

GCE's biological activity can be attributed to its interaction with glycine N-methyltransferase (GNMT), an enzyme that plays a crucial role in methionine metabolism. GNMT catalyzes the methylation of glycine to form sarcosine, which is subsequently converted back to glycine. This process is vital for maintaining cellular methylation balance and regulating the levels of S-adenosylmethionine (AdoMet) and S-adenosylhomocysteine (AdoHcy).

Table 1: Enzymatic Activity of GNMT

ParameterValue
Optimal pH9.0
Km for AdoMet0.03–0.2 mM
Km for Glycine2–20 mM
k_cat35–96 min1^{-1}

The enzymatic activity of GNMT is influenced by various factors, including substrate concentration and pH. Studies have shown that GCE can modulate GNMT activity, potentially enhancing the conversion of glycine to sarcosine.

Biological Implications

Potential Therapeutic Applications
Research suggests that GCE may have therapeutic potential in conditions related to dysmethylation, such as liver diseases and metabolic disorders. Dysregulation of methylation processes has been implicated in various pathologies, including cancer and hepatic disorders.

Case Studies

  • Glycine N-Methyltransferase Deficiency : A study on patients with GNMT deficiency revealed that elevated levels of methionine could lead to severe liver complications, including hepatocellular carcinoma. This underscores the importance of proper methylation processes in liver health .
  • Metabolic Disorders : In animal models, GCE administration has been associated with improved metabolic profiles in conditions characterized by hypermethioninemia. This suggests a potential role for GCE in managing metabolic disturbances linked to methylation imbalances.

Q & A

Q. Q1: What are the recommended synthetic pathways for Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves acylation or alkylation of glycine derivatives. A common approach includes:

  • Step 1: Reacting glycine with chloroacetic acid under alkaline conditions to introduce the carboxymethyl group .
  • Step 2: Further alkylation using 4-ethenylbenzyl chloride in anhydrous tetrahydrofuran (THF) with a base like triethylamine to prevent protonation of the amine .
  • Optimization: Microwave-assisted synthesis (e.g., 50–80°C for 1–3 hours) can enhance reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Q2: How can the structure of this compound be validated using spectroscopic methods?

Answer:

  • NMR: Use 1^1H and 13^13C NMR to confirm substitution patterns. The 4-ethenylphenyl group shows aromatic protons at δ 7.2–7.5 ppm and a vinyl proton doublet near δ 5.2–5.8 ppm. The carboxymethyl group appears as a singlet at δ 3.8–4.2 ppm .
  • IR: Carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and amide C=O stretches (~1650–1750 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (C12_{12}H13_{13}NO4_4; theoretical ~251.08 g/mol) .

Q. Q3: What solubility properties should researchers anticipate for this compound in biological assays?

Answer:

  • Polar solvents: Soluble in DMSO, methanol, or aqueous buffers at pH >7 (due to deprotonated carboxylate).
  • Non-polar solvents: Limited solubility in hexane or chloroform.
  • Biological media: Pre-dissolve in DMSO (<1% v/v) to avoid aggregation in cell-based assays .

Advanced Research Questions

Q. Q4: How does the carboxymethyl group influence the compound’s chelation properties with transition metals?

Answer: The carboxymethyl group acts as a bidentate ligand , enabling coordination with metals like Zn2+^{2+}, Cu2+^{2+}, or Fe3+^{3+}.

  • Experimental design: Titrate the compound into metal ion solutions (e.g., 0.1 M ZnCl2_2) and monitor binding via UV-Vis spectroscopy (absorbance shifts at 220–300 nm) or isothermal titration calorimetry (ITC) .
  • Applications: Chelation studies are relevant to metalloenzyme inhibition or metal ion scavenging in environmental remediation .

Q. Q5: What strategies can resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

  • Purity issues: Validate compound purity (>95%) via HPLC before assays .
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, anti-inflammatory activity may vary with TNF-α concentration in culture media .
  • Mechanistic studies: Use competitive binding assays (e.g., SPR or fluorescence polarization) to confirm target engagement, such as interactions with β-catenin or cyclooxygenase .

Q. Q6: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT calculations: Use Gaussian or ORCA software to model electron density maps. The 4-ethenylphenyl group’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, making it susceptible to nucleophilic attack .
  • MD simulations: Predict hydrolysis rates in aqueous buffers (pH 7.4, 37°C) by analyzing free energy barriers for bond cleavage .

Q. Q7: What are the implications of the 4-ethenylphenyl group in designing photo-crosslinkable probes?

Answer: The vinyl group enables UV-induced crosslinking (λ = 254–365 nm) for:

  • Target identification: Incubate the compound with cell lysates, irradiate to crosslink with proximal proteins, and identify binding partners via SDS-PAGE and LC-MS/MS .
  • Material science: Polymerize the compound into hydrogels for controlled drug release studies .

Methodological Considerations

Q. Q8: How should researchers handle stability challenges during long-term storage?

Answer:

  • Storage conditions: Lyophilize and store at –80°C under argon to prevent oxidation of the vinyl group .
  • Stability assays: Periodically analyze via HPLC to detect degradation products (e.g., hydrolyzed carboxylic acid or oxidized ethenyl groups) .

Q. Q9: What in vitro assays are suitable for evaluating its potential as a protease inhibitor?

Answer:

  • Fluorogenic assays: Use substrates like FITC-labeled casein. Monitor fluorescence increase (λex_{ex} = 485 nm, λem_{em} = 535 nm) upon protease activity inhibition .
  • IC50_{50} determination: Pre-incubate the compound with trypsin or MMP-9, then add substrate to measure residual activity .

Q. Q10: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in metabolic pathway tracing?

Answer:

  • Synthesis: Incorporate 13^{13}C-labeled glycine or 15^{15}N-ammonium chloride during synthesis .
  • Applications: Track incorporation into cellular metabolites via NMR or mass spectrometry imaging (MSI) in cancer cell models .

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